molecular formula C8H12ClN3O B1373387 N-(2-Methoxy-phenyl)-guanidine hydrochloride CAS No. 420130-92-3

N-(2-Methoxy-phenyl)-guanidine hydrochloride

Cat. No.: B1373387
CAS No.: 420130-92-3
M. Wt: 201.65 g/mol
InChI Key: SDVVENSRPFEYPV-UHFFFAOYSA-N
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Description

N-(2-Methoxy-phenyl)-guanidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a guanidine group attached to a 2-methoxy-phenyl ring, and it is commonly used in both organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-phenyl)-guanidine hydrochloride typically involves the reaction of 2-methoxy-aniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-phenyl)-guanidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-Methoxy-phenyl)-guanidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-phenyl)-guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxy-phenyl)-piperazine: Similar in structure but with a piperazine ring instead of a guanidine group.

    2-Methoxy-phenyl-guanidine: Lacks the hydrochloride salt form.

    N-(2-Methoxy-phenyl)-thiourea: Contains a thiourea group instead of a guanidine group.

Uniqueness

N-(2-Methoxy-phenyl)-guanidine hydrochloride is unique due to its specific combination of a guanidine group and a 2-methoxy-phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

N-(2-Methoxy-phenyl)-guanidine hydrochloride (CAS 420130-92-3) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a guanidine functional group attached to a 2-methoxyphenyl moiety. Its chemical structure can be represented as follows:

C9H12ClN3O\text{C}_9\text{H}_{12}\text{ClN}_3\text{O}

This compound exhibits properties that allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The guanidine group is known for forming hydrogen bonds and electrostatic interactions, which are crucial for binding to biological targets. This interaction can lead to either inhibition or activation of enzyme functions, depending on the specific context and target involved.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. It has been shown to affect various enzymatic pathways, which could be leveraged in drug development for conditions involving enzyme dysregulation.

Receptor Binding

The compound also demonstrates affinity for certain receptors, which may contribute to its pharmacological effects. Studies have suggested that it can modulate receptor activity, influencing physiological responses in various biological systems.

Therapeutic Applications

This compound is being investigated for its potential therapeutic uses, particularly in treating diseases characterized by abnormal enzyme activity or receptor dysfunction. Ongoing research aims to clarify its efficacy and safety profiles in clinical settings.

Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity : Preliminary studies suggest that compounds related to this guanidine derivative exhibit cytotoxic effects against cancer cell lines, including MCF-7 and HepG2 cells. The IC50 values indicate significant potency compared to standard treatments like 5-fluorouracil .
    CompoundCell LineIC50 (μM)
    N-(2-Methoxy-phenyl)-guanidineMCF-718.36
    Reference Drug (5-FU)MCF-723.31
  • Antibacterial Properties : Related guanidine compounds have shown promising antibacterial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties .
  • Inhibition of VEGFR-2 : As part of ongoing research into vascular endothelial growth factor receptor (VEGFR) inhibitors, this compound has been evaluated for its ability to inhibit VEGFR-2, which is crucial in cancer progression and angiogenesis .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of several guanidine derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in cancer cell lines with an IC50 value of approximately 18 μM, demonstrating its potential as an anticancer agent .

Research on Enzyme Interaction

Another study focused on the enzyme inhibitory effects of various guanidines, highlighting the role of this compound in modulating enzyme activity related to metabolic pathways involved in cancer metabolism.

Properties

IUPAC Name

2-(2-methoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-12-7-5-3-2-4-6(7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVVENSRPFEYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696377
Record name N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420130-92-3
Record name N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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